1-Cyano-6-(trifluoromethyl)naphthalene
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Overview
Description
1-Cyano-6-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF₃) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-6-(trifluoromethyl)naphthalene can be synthesized through various methodsThe reaction conditions typically involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines .
Scientific Research Applications
1-Cyano-6-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Cyano-6-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Comparison with Similar Compounds
- 1-Cyano-6-methoxy-5-(trifluoromethyl)naphthalene
- 1-Cyano-6-chloro-5-(trifluoromethyl)naphthalene
Comparison: 1-Cyano-6-(trifluoromethyl)naphthalene is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H6F3N |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6H |
InChI Key |
NZVABQRCYMZNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C#N |
Origin of Product |
United States |
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